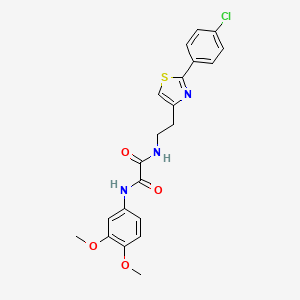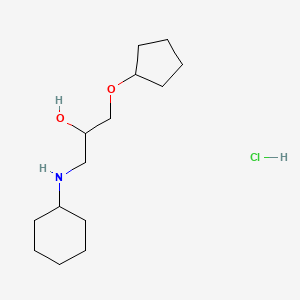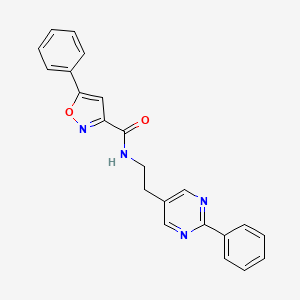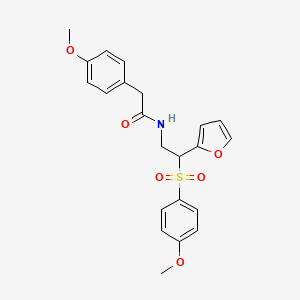
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In the case of thiazoles, these elements are carbon, nitrogen, and sulfur .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles can be synthesized through a variety of methods. For instance, one common method involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
Thiazoles have a five-membered ring structure with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and structural characterization of chemical compounds related to N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide offer insights into their potential applications in scientific research. One study highlights the synthesis of pyrazole- and isoxazole-based heterocycles, demonstrating a method for creating compounds with potential antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another research focuses on the tautomerism in thiazole derivatives, providing a basis for understanding the chemical behavior and stability of such compounds (Beuchet et al., 1999).
Chemical Protection and Reactivity
The 3,4-dimethoxybenzyl moiety has been investigated as a novel N-protecting group for thiazetidine derivatives, illustrating the versatility of similar compounds in chemical synthesis and modification processes (Grunder-Klotz & Ehrhardt, 1991). Furthermore, the study of intramolecular hydrogen bonds in thiazole derivatives sheds light on the influence of such bonds on the chemical properties and reactivity of related compounds (Castro et al., 2007).
Potential Anticancer Applications
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents suggests that similar structures, including this compound, could be explored for their anticancer activities (Gomha et al., 2016).
Antiallergy Potential
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents indicates that compounds with similar structural features might possess significant antiallergy efficacy, offering a new avenue for the development of therapeutic agents (Hargrave et al., 1983).
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDNLOIWKTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)




![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)
![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)

